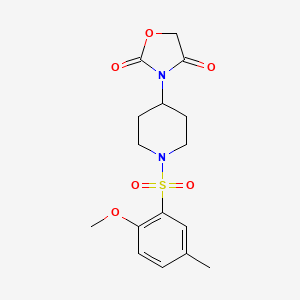

3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S/c1-11-3-4-13(23-2)14(9-11)25(21,22)17-7-5-12(6-8-17)18-15(19)10-24-16(18)20/h3-4,9,12H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARWMIKPHOLGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the oxazolidine-2,4-dione moiety. The methoxy-methylphenyl sulfonyl group is then attached to the piperidine ring through a sulfonylation reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help in scaling up the production while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity :

-

Antimicrobial Properties :

- Compounds with similar structural features have been evaluated for their antimicrobial efficacy. Studies have demonstrated that piperidine-based derivatives possess potent activity against various bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell wall synthesis .

- Neuropharmacology :

Case Study 1: Anticancer Mechanism

A study focused on the anticancer activity of oxazolidine derivatives showed that compounds with similar sulfonyl-piperidine configurations inhibited tumor growth in vitro and in vivo models. The study utilized molecular docking to predict binding affinities to target enzymes involved in cell proliferation, confirming the therapeutic potential of such compounds against specific cancer types.

Case Study 2: Antimicrobial Efficacy

In an investigation of antimicrobial agents derived from piperidine structures, several compounds were synthesized and tested against standard bacterial strains. Results indicated that certain derivatives exhibited higher potency than established antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and physicochemical features of the target compound with related derivatives:

Key Observations :

- Substituent Effects: The target compound’s 2-methoxy-5-methylsulfonyl group likely enhances lipophilicity compared to the morpholino-fluoro derivative in , which may improve blood-brain barrier penetration.

- Toxicity: The anilino-substituted oxazolidinedione in exhibits cytotoxicity at 5 mg/L, suggesting that electron-withdrawing groups (e.g., sulfonyl) may mitigate toxicity compared to aromatic amines.

Pharmacological and Physicochemical Comparisons

- Drug-Likeness: Computational studies on chromeno-pyrimidine derivatives (e.g., ) highlight that oxazolidinediones with rigid cores and moderate logP values (3–5) exhibit favorable oral bioavailability. The target compound’s molecular weight (404.42) aligns with Lipinski’s rules, unlike the bulkier phenoxyphenyl analog (MW 374.40, ).

- Spectroscopic Characterization : ¹H NMR data for oxazolidinediones (e.g., δ 7.2–7.5 ppm for aromatic protons in ) corroborate structural assignments. The target compound’s sulfonyl group would likely produce distinct deshielded proton signals near δ 3.0–3.5 ppm (piperidine CH₂) .

Biological Activity

The compound 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of oxazolidines and features a piperidine ring substituted with a sulfonyl group and a methoxy-methyl phenyl moiety. Its molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Common Name | 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione |

| CAS Number | 2034275-74-4 |

| Molecular Weight | 368.4 g/mol |

| Molecular Formula | C₁₅H₁₉N₃O₄S |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl group is known for forming strong interactions with amino acid residues in proteins, which may modulate enzyme activity or receptor functions. Additionally, the oxazolidine moiety may contribute to its pharmacological effects through mechanisms such as enzyme inhibition or receptor antagonism.

Pharmacological Profiles

Research indicates that compounds similar to 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of oxazolidines possess significant antibacterial properties against various strains, including resistant bacteria.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties in models of neurodegenerative diseases.

Case Studies and Research Findings

-

Antibacterial Activity :

A study investigating the antibacterial efficacy of related compounds reported moderate to strong activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial cell wall synthesis . -

Anticancer Studies :

In vitro assays revealed that compounds structurally similar to 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 20 µM . -

Neuroprotective Properties :

A recent study evaluated the neuroprotective effects of related oxazolidine derivatives in models of oxidative stress-induced neuronal damage. The results indicated a reduction in neuronal cell death and improved cellular viability .

Comparative Analysis

To understand the unique properties of 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione, it is essential to compare it with other similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 2-Ethyl-5-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin) | Anticancer, Antimicrobial | Contains thiadiazole ring |

| 5-{1-[4-Chlorophenyl]sulfonyl}-piperidine derivatives | Antibacterial, Enzyme inhibitors | Strong binding affinity for urease |

| 3-(1-(2-Methoxyphenyl)sulfonyl)piperidine | Anticonvulsant | Exhibits neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.